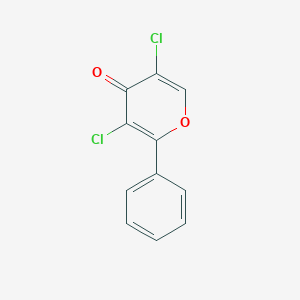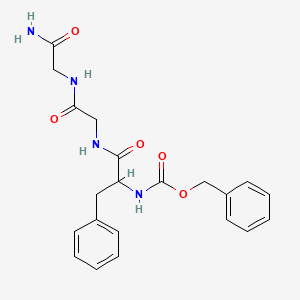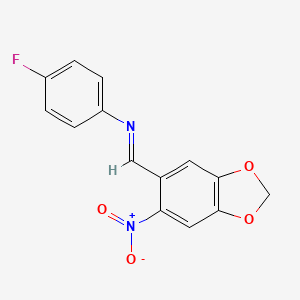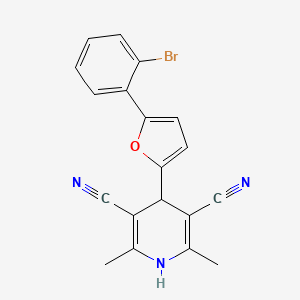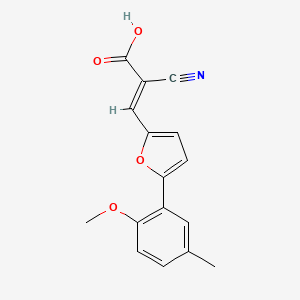![molecular formula C6H17NSSi B15074701 {[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane](/img/structure/B15074701.png)
{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane is a chemical compound with the molecular formula C6H17NSSi and a molecular weight of 163.4 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane typically involves the reaction of trimethylsilyl chloride with 2-aminoethanethiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
(CH3)3SiCl+HSCH2CH2NH2→(CH3)3SiCH2SCH2CH2NH2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted silyl compounds.
科学的研究の応用
{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and as a probe for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of {[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. The sulfanyl group can participate in redox reactions, while the amino group can engage in hydrogen bonding and electrostatic interactions.
類似化合物との比較
Similar Compounds
- {[(2-Aminoethyl)sulfanyl]methyl}dimethylsilane
- {[(2-Aminoethyl)sulfanyl]methyl}ethylsilane
- {[(2-Aminoethyl)sulfanyl]methyl}phenylsilane
Uniqueness
{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane is unique due to its trimethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable reagent in various applications.
特性
分子式 |
C6H17NSSi |
|---|---|
分子量 |
163.36 g/mol |
IUPAC名 |
2-(trimethylsilylmethylsulfanyl)ethanamine |
InChI |
InChI=1S/C6H17NSSi/c1-9(2,3)6-8-5-4-7/h4-7H2,1-3H3 |
InChIキー |
SJWBAGPCRQGZDX-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CSCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![15-Tetracosenamide, 2-hydroxy-N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-, (2R,15Z)-](/img/structure/B15074621.png)

![Glycine, N-[N-[N-[(phenylmethoxy)carbonyl]glycyl]glycyl]-, methyl ester](/img/structure/B15074623.png)
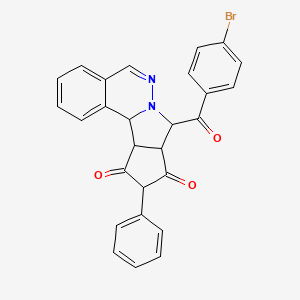
![N-2-Naphthalenyl-glycine 2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]hydrazide](/img/structure/B15074628.png)
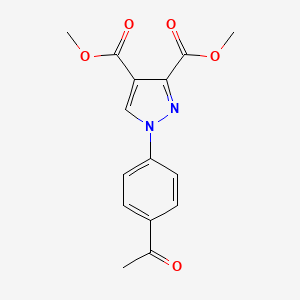
![P,'-[Methylenebis(oxy)]ditoluene](/img/structure/B15074634.png)
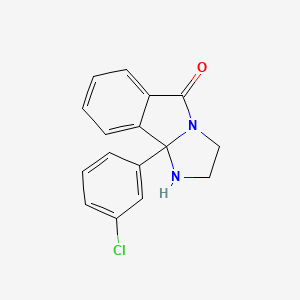
![{4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenoxy}acetic acid](/img/structure/B15074658.png)
